(6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol
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Overview
Description
(6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoro-3-methylbenzofuran. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Introduction: The introduction of the methanol group at the 2nd position can be accomplished through a Grignard reaction. This involves the reaction of 6-fluoro-3-methylbenzofuran with a suitable Grignard reagent, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-fluoro-3-methylbenzofuran-2-carboxylic acid.
Reduction: Formation of 6-fluoro-3-methylbenzofuran-2-ylmethane.
Substitution: Formation of 6-substituted-3-methylbenzofuran-2-ylmethanol derivatives.
Scientific Research Applications
(6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1-benzofuran-2-ylmethanol: Lacks the methyl group at the 3rd position.
3-Methyl-1-benzofuran-2-ylmethanol: Lacks the fluorine atom at the 6th position.
6-Fluoro-3-methylbenzofuran: Lacks the methanol group at the 2nd position.
Uniqueness
(6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol is unique due to the combined presence of the fluorine atom, methyl group, and methanol group on the benzofuran ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(6-fluoro-3-methyl-1-benzofuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-6-8-3-2-7(11)4-9(8)13-10(6)5-12/h2-4,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMONAMPIIDFNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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